molecular formula C18H15ClN6 B11234969 N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234969
M. Wt: 350.8 g/mol
InChI Key: DIVNQXBYLGCAMK-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with various substituents, including a 4-chlorophenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The 4-chlorophenyl and methyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chloroaniline and methylamine can be used as nucleophiles to replace halogen atoms on the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of EGFR-TK. This enzyme plays a crucial role in cellular processes such as growth, differentiation, and survival. By inhibiting EGFR-TK, the compound can disrupt these processes, leading to the inhibition of cancer cell proliferation . The molecular docking studies have shown that this compound binds effectively within the EGFR binding site, explaining its potent inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another EGFR-TK inhibitor used in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR-TK and is used for treating non-small cell lung cancer.

    Afatinib: An irreversible EGFR-TK inhibitor with broader activity against multiple members of the EGFR family.

Uniqueness

N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structure, which allows for potent and selective inhibition of EGFR-TK. Its ability to induce cell cycle arrest and apoptosis in cancer cells further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H15ClN6

Molecular Weight

350.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H15ClN6/c1-20-18-23-16(22-13-9-7-12(19)8-10-13)15-11-21-25(17(15)24-18)14-5-3-2-4-6-14/h2-11H,1H3,(H2,20,22,23,24)

InChI Key

DIVNQXBYLGCAMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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